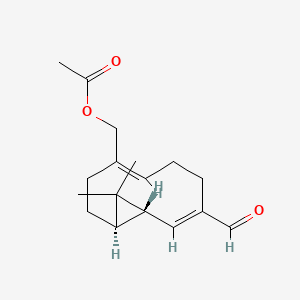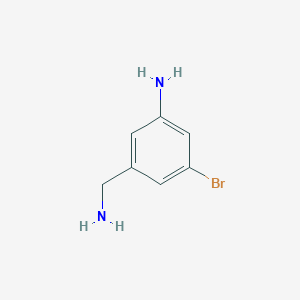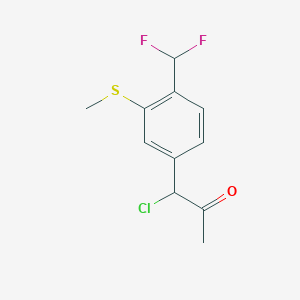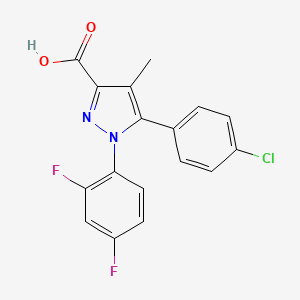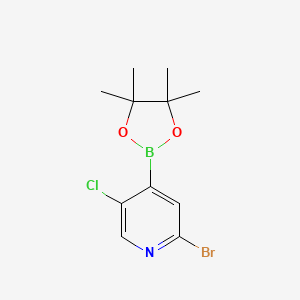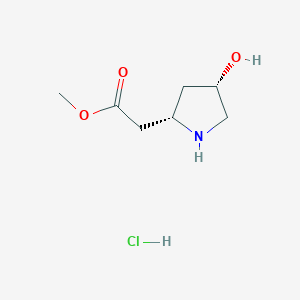
Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a hydroxyl group and a methyl ester group attached to a pyrrolidine ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the hydroxyl and ester functionalities. One common method involves the use of (2S,4S)-4-hydroxypyrrolidine as a starting material, which is then reacted with methyl chloroacetate under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control of reaction conditions, leading to improved reaction rates and product quality.
化学反应分析
Types of Reactions
Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .
相似化合物的比较
Similar Compounds
Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride: Similar structure but with a fluorine atom instead of a hydroxyl group.
Quinapril hydrochloride: Contains a pyrrolidine ring but with different functional groups and therapeutic applications.
Uniqueness
Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride is unique due to its specific combination of hydroxyl and ester functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H14ClNO3 |
|---|---|
分子量 |
195.64 g/mol |
IUPAC 名称 |
methyl 2-[(2S,4S)-4-hydroxypyrrolidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)3-5-2-6(9)4-8-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
InChI 键 |
FLSYDCAABPWONO-GEMLJDPKSA-N |
手性 SMILES |
COC(=O)C[C@@H]1C[C@@H](CN1)O.Cl |
规范 SMILES |
COC(=O)CC1CC(CN1)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


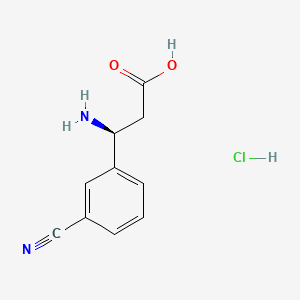
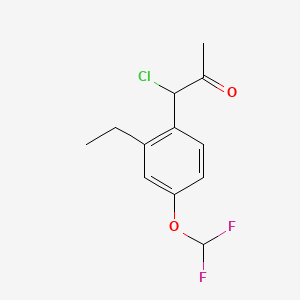


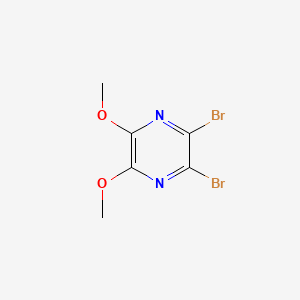
![11-(Methylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane hydrochloride](/img/structure/B14033952.png)
![6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B14033953.png)
